2,6-Dichloro-3-(trifluoromethyl)benzamide
Overview
Description
“2,6-Dichloro-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 53012-81-0 . It has a molecular weight of 258.03 and its IUPAC name is 2,6-dichloro-3-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl2F3NO/c9-4-2-1-3 (8 (11,12)13)6 (10)5 (4)7 (14)15/h1-2H, (H2,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a boiling point of 125-128 degrees Celsius . It is a solid-crystal at ambient temperature .
Scientific Research Applications
Anticonvulsant Activity
2,6-Dichloro-3-(trifluoromethyl)benzamide derivatives have shown potential in anticonvulsant activity. A study synthesizing benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety found these compounds to be equipotent with or more potent than phenytoin in maximal electroshock and pentylenetetrazol screens for anticonvulsant activity (Mussoi et al., 1996).
Antimicrobial Activity
Fluoro and trifluoromethyl derivatives of benzamides, including those similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antifungal and antibacterial activities. Some compounds were highly active against fungi and Gram-positive microorganisms, while a few also showed activity against Gram-negative strains (Carmellino et al., 1994).
Structural Characterization
The structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of benzothiazinones, reveals insights into the molecular structures essential for the development of antituberculosis drug candidates (Richter et al., 2021).
Insecticide Development
Substituted benzamides, including compounds similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been investigated for their potential as insecticides. These compounds were administered to adult boll weevils and showed varying degrees of effectiveness in causing progeny reduction and mortality (Haynes, 1987).
Synthesis of Novel Derivatives
Research into the synthesis of novel benzamide derivatives, including those with structural similarities to 2,6-Dichloro-3-(trifluoromethyl)benzamide, has led to the development of new compounds with potential applications in various fields. For instance, a study on thiourea derivatives of benzamides showed significant antimicrobial activity, particularly against strains known for biofilm growth (Limban et al., 2011).
Photocatalytic Degradation Studies
Studies on the photodecomposition of compounds structurally similar to 2,6-Dichloro-3-(trifluoromethyl)benzamide have been conducted, using various photocatalysts. This research is relevant in environmental science for understanding the degradation processes of herbicides and similar compounds (Torimoto et al., 1996).
Drug Delivery Research
Benzamides, including those related to 2,6-Dichloro-3-(trifluoromethyl)benzamide, have been studied for their potential in targeted drug delivery, particularly for melanoma cytotoxicity. This research has implications in the development of more effective cancer treatments (Wolf et al., 2004).
properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZRNGXBRSLTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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